Superior Antiproliferative Potency vs. Paclitaxel and Vinorelbine in a 100-Cell Line Panel
A systematic comparison of antiproliferative activities across 100 human cancer cell lines from the CCLE established a potency hierarchy of eribulin > paclitaxel > vinorelbine. Eribulin demonstrates quantitatively superior potency in vitro [1].
| Evidence Dimension | In vitro Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | Eribulin (ERI) IC50 values in 100 CCLE cell lines |
| Comparator Or Baseline | Paclitaxel (PTX) and Vinorelbine (VIN) IC50 values in the same 100 CCLE cell lines |
| Quantified Difference | Eribulin was 1.5- to 6.7-fold more potent than paclitaxel and 2.0- to 14.9-fold more potent than vinorelbine (based on means and medians). |
| Conditions | 72-hour CellTiter-Glo viability assay; 100 human cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE). |
Why This Matters
For researchers screening for cytotoxic efficacy across diverse cancer types, eribulin offers a quantifiably higher and broader potency profile, potentially reducing the required effective concentration in experimental systems.
- [1] Liew M, et al. Systematic Analysis of Genetic and Pathway Determinants of Eribulin Sensitivity across 100 Human Cancer Cell Lines from the Cancer Cell Line Encyclopedia (CCLE). Cancers (Basel). 2022;14(18):4532. doi:10.3390/cancers14184532 View Source
